

An In-Depth Technical Guide to the Physical Properties of 1-Iododecane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Iododecane**

Cat. No.: **B1670042**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **1-iododecane**, an important alkyl halide used in various organic synthesis applications. The information presented herein is intended to support research and development activities by providing reliable physical data and outlining the standard experimental methodologies for their determination.

Core Physical Properties of 1-Iododecane

1-Iododecane is a colorless to light yellow liquid at room temperature.^[1] It is an organic compound classified as a primary alkyl iodide, consisting of a ten-carbon chain with an iodine atom attached to the terminal carbon. The presence of the heavy iodine atom significantly influences its physical characteristics compared to its parent alkane, decane.

Quantitative Data Summary

The key physical properties of **1-iododecane** are summarized in the table below for easy reference and comparison.

Property	Value	Units	Conditions	Citations
Molecular Formula	C ₁₀ H ₂₁ I	-	-	[1] [2] [3]
Molecular Weight	268.18	g/mol	-	[1] [2] [4]
Appearance	Clear, colorless to light yellow liquid	-	Room Temperature	[1] [5]
Melting Point	-16	°C	-	[5] [6] [7] [8]
Boiling Point	132	°C	15 mmHg	[2] [4] [5] [7] [8]
	264.174	°C	760 mmHg	[6]
Density	1.257	g/mL	25 °C	[2] [4] [5] [7] [9]
	1.262	g/cm ³	-	[6]
Refractive Index	1.485	n _{20/D}	20 °C	[2] [4] [5] [6] [7]
Vapor Pressure	0.01	mmHg	20 °C	[2] [4] [5] [6] [7]
Vapor Density	>5	(vs air)	-	[2] [4] [5] [8]
Flash Point	>110	°C	Closed Cup	[10] [11]
	>230	°F	-	[5] [7] [8]
Water Solubility	Immiscible	-	-	[5] [6] [7] [8]
Solubility in Organic Solvents	Soluble	-	-	

Experimental Protocols for Property Determination

The physical properties listed above are determined through well-established experimental protocols. Below are detailed methodologies for the key experiments.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Methodology: Capillary Tube Method

- **Sample Preparation:** A small amount of the solid organic compound is finely powdered and packed into a small-diameter capillary tube that is sealed at one end.[6][12]
- **Apparatus:** The capillary tube is attached to a thermometer, and both are placed in a heating bath (such as a Thiele tube containing mineral oil) or a melting point apparatus with a heated metal block.[6]
- **Procedure:** The heating bath is heated slowly and uniformly.[6] The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded.[8] This provides the melting point range. For pure substances, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Distillation or Capillary Method

- **Apparatus:** A small amount of the liquid is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is placed inverted into the liquid.[4][13] This setup is then attached to a thermometer and heated in a Thiele tube or an aluminum block.[4][5]
- **Procedure:** The apparatus is heated gently.[4] As the liquid heats, the air trapped in the capillary tube expands and escapes as bubbles. When the liquid reaches its boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[4] The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[13]

Density Determination

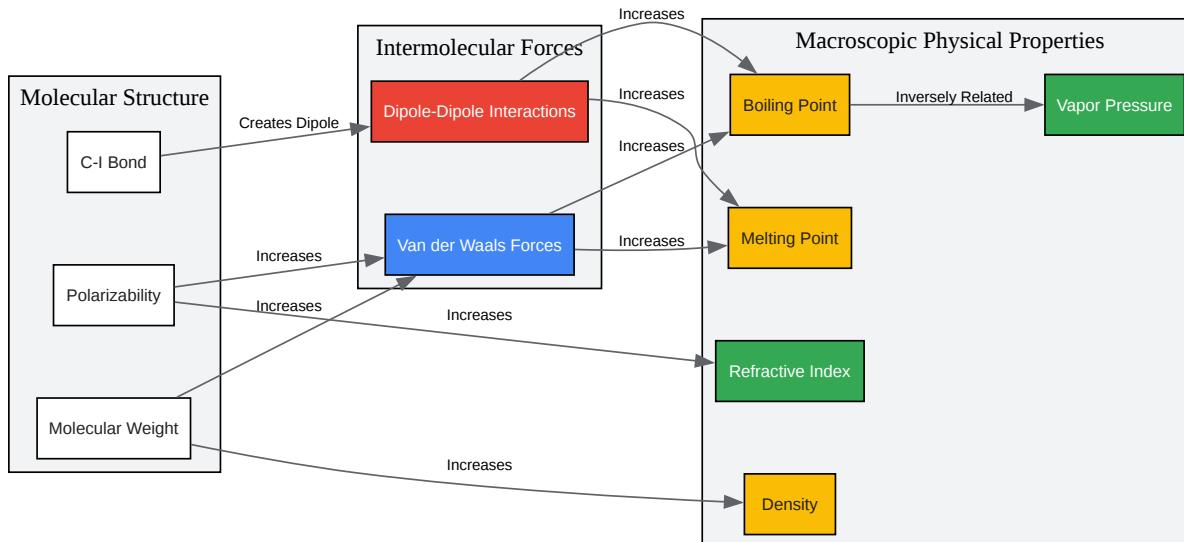
Density is the mass of a substance per unit volume.

Methodology: Pycnometer or Graduated Cylinder Method

- Using a Graduated Cylinder:
 - The mass of a clean, dry measuring cylinder is recorded.[14]
 - A known volume of the liquid is added to the measuring cylinder, and the new mass is recorded.[14][15]
 - The mass of the liquid is determined by subtraction.
 - The density is calculated by dividing the mass of the liquid by its volume.[14]
- Using a Pycnometer: For higher accuracy, a pycnometer (a flask with a specific, known volume) is used.
 - The empty pycnometer is weighed.
 - It is then filled with the liquid, and the excess is removed.
 - The filled pycnometer is weighed again.
 - The density is the mass of the liquid (difference in weights) divided by the known volume of the pycnometer.[16]

Refractive Index Determination

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.


Methodology: Refractometer

- Apparatus: An Abbe refractometer is commonly used.
- Procedure:
 - A few drops of the liquid sample are placed on the prism of the refractometer.
 - The prism is closed, and light is passed through the sample.

- The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark regions is sharp and centered in the crosshairs.
- The refractive index is then read directly from the instrument's scale. The temperature must be controlled and recorded as the refractive index is temperature-dependent.

Logical Relationships of Physical Properties

The physical properties of **1-iododecane** are interconnected and are primarily governed by the intermolecular forces between its molecules. The following diagram illustrates these relationships.

[Click to download full resolution via product page](#)

Caption: Interplay of molecular structure, intermolecular forces, and physical properties.

This guide provides essential physical property data and experimental context for **1-iododecane**, facilitating its effective use in research and development. The provided

methodologies represent standard laboratory practices for obtaining reliable physical data for organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 8. pennwest.edu [pennwest.edu]
- 9. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. byjus.com [byjus.com]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. wjec.co.uk [wjec.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mt.com [mt.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physical Properties of 1-Iododecane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670042#1-iododecane-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com